

# chemical properties of Phenanthridin-5(6H)amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phenanthridin-5(6H)-amine	
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An In-depth Technical Guide on the Chemical Properties of Amino-Phenanthridinone Derivatives

Disclaimer: The requested compound, "**Phenanthridin-5(6H)-amine**," is not prominently featured in the available scientific literature. Based on the provided search results, it is likely that the intended subject of inquiry is the class of amino-substituted phenanthridin-6(5H)-one derivatives. These compounds are structurally related and are of significant interest in medicinal chemistry. This guide will, therefore, focus on the chemical properties, synthesis, and biological activities of amino-phenanthridin-6(5H)-one derivatives, with phenanthridin-6(5H)-one serving as the parent compound for foundational data.

#### Introduction

The phenanthridine scaffold is a crucial heterocyclic framework found in numerous natural products and pharmacologically active molecules.[1][2][3] Derivatives of phenanthridine have garnered substantial attention from the scientific community due to their wide range of biological activities, including anticancer, antiparasitic, and neurotrophic properties.[1][2] A particularly important class of these compounds is the phenanthridin-6(5H)-ones, which are known inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes.[1][4] The inhibition of PARP is a clinically validated strategy in cancer therapy.[1]

This technical guide provides a comprehensive overview of the chemical and biological properties of amino-substituted phenanthridin-6(5H)-one derivatives, intended for researchers,



scientists, and professionals in drug development.

## **Chemical and Physical Properties**

The fundamental properties of the parent compound, phenanthridin-6(5H)-one, are summarized in the table below. These properties are crucial for understanding the behavior of its derivatives in various experimental and physiological settings.

Property	Value	Source
Molecular Formula	C13H9NO	[4][5]
Molecular Weight	195.22 g/mol	[4]
Melting Point	290-292 °C	[5][6]
Boiling Point	435 °C	[6]
Water Solubility	Insoluble	[5][6]
Solubility in Organic Solvents	Soluble in DMSO (5 mg/ml)	[5][6]
λтах	338 nm (in Ethanol)	[6]
Appearance	White to light yellow to light orange powder to crystal	[6]

## Synthesis and Reactivity

The synthesis of phenanthridin-6(5H)-one and its amino-substituted derivatives can be achieved through various synthetic routes. Modern methods often focus on efficiency, atom economy, and the ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

## **Synthetic Methodologies**

Several strategies have been developed for the synthesis of the phenanthridinone core, including:

• Intramolecular Cyclization Reactions: These are among the most common methods and can involve photochemical cyclization of biphenyl-2-carbaldehyde O-acetyl oximes or transition-





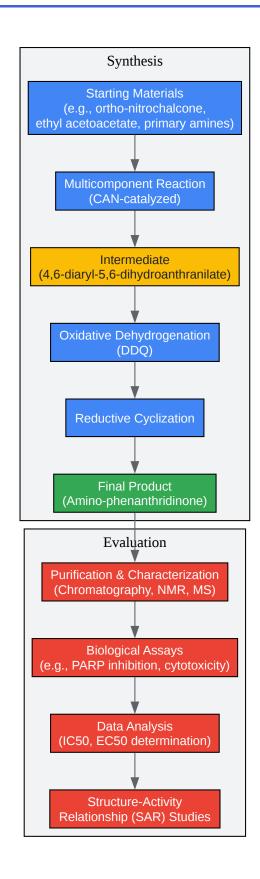


metal-catalyzed C-H amination.[1][2]

- Palladium-Catalyzed Reactions: Palladium catalysts are frequently used for C-C and C-N bond formation to construct the phenanthridinone skeleton.[1][7]
- Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to synthesize complex phenanthridinone derivatives from simple starting materials.[1][8]

A general workflow for the synthesis and evaluation of these compounds is depicted below.





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General workflow for the synthesis and evaluation of amino-phenanthridinone derivatives.



### **Experimental Protocols**

Synthesis of 7-Aminophenanthridin-6(5H)-one Derivatives (APH1–APH5)[8]

This protocol is based on a previously reported method for the synthesis of multitarget phenanthridin-6(5H)-one derivatives.[8]

- Step 1: Synthesis of 4,6-diaryl-5,6-dihydroanthranylate derivatives (1).
  - A mixture of an appropriate ortho-nitrochalcone, ethyl acetoacetate, and a suitable primary amine is subjected to a CAN (Ceric Ammonium Nitrate)-catalyzed multicomponent reaction.
  - The specific stoichiometry and reaction conditions (solvent, temperature, reaction time) are optimized for each set of starting materials.
- Step 2: Oxidative Dehydrogenation.
  - The intermediate from Step 1 is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
  - This step leads to the oxidative dehydrogenation of the central ring of the molecule.
- Step 3: Reductive Cyclization.
  - The product from Step 2 undergoes reductive cyclization to yield the target aminophenanthridinone compounds (APH1–APH5).
  - The reaction conditions for this step are selected to achieve high yields of the final products.
- Purification.
  - The final compounds are purified using standard techniques such as column chromatography or recrystallization.
- Characterization.



 The structure and purity of the synthesized compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## **Biological Activity and Signaling Pathways**

Amino-phenanthridinone derivatives exhibit a range of biological activities, with neuroprotection and anticancer effects being the most prominent.

### **Neuroprotective Effects and the Nrf2 Pathway**

Certain 7-aminophenanthridin-6(5H)-one derivatives have been shown to possess neuroprotective properties against metal-induced cell death and oxidative stress.[8] These effects are, in part, mediated through the induction of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[8]

The activation of the Nrf2 pathway by these compounds leads to a decrease in the expression of Keap1 and a corresponding increase in the expression of Nrf2.[8] This, in turn, upregulates the expression of antioxidant enzymes such as glutathione peroxidase (Gpx) and catalase (Cat), thereby protecting cells from oxidative damage.[8]



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Activation of the Nrf2 signaling pathway by amino-phenanthridinone derivatives.

## **Anticancer Activity**

The phenanthridine scaffold is present in several compounds with known anticancer properties. [9] Some novel phenanthridines have demonstrated cytotoxicity against cancer cell lines such as K-562 and MCF-7.[9] The proposed mechanisms of action include cell cycle arrest, induction of apoptosis, and increased levels of the p53 tumor suppressor protein.[9]

#### Conclusion



Amino-phenanthridin-6(5H)-one derivatives represent a versatile and pharmacologically significant class of compounds. Their synthesis has been refined through modern organic chemistry techniques, allowing for the creation of diverse molecular libraries. The demonstrated biological activities, particularly as PARP inhibitors and neuroprotective agents acting through the Nrf2 pathway, highlight their potential for the development of new therapeutic agents. Future research in this area will likely focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as further elucidating their mechanisms of action in various disease models.

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- To cite this document: BenchChem. [chemical properties of Phenanthridin-5(6H)-amine].
   BenchChem, [2025]. [Online PDF]. Available at:
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